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Compound of Interest

Compound Name: Veprisinium

CAS No.: 79808-98-3

Cat. No.: B1196846 Get Quote

Executive Summary: The Quaternary Furoquinoline
Scaffold
Veprisinium represents a distinct class of quaternary furoquinoline alkaloids isolated primarily

from the Vepris genus (Rutaceae family), including V. louisii, V. glomerata, and V. lecomteana.

Unlike their tertiary amine counterparts (e.g., Skimmianine, Dictamnine), Veprisinium analogs

possess a permanent positive charge at the N-1 position, conferring unique solubility profiles

and DNA-binding affinities.

This guide objectively compares the structural activity relationship (SAR) of Veprisinium and

its analogs against standard therapeutic agents. It synthesizes experimental data on their

antimalarial, antibacterial, and cytotoxic efficacies, providing a roadmap for optimizing this

scaffold for pharmaceutical development.

Chemical Space & Structural Classification
The core scaffold of Veprisinium is the furo[2,3-b]quinolin-4-one system, modified by N-

methylation to form the quaternary salt. The biological activity is tightly regulated by

substituents on the benzene ring (A-ring) and the furan ring (C-ring).

Key Analogs and Structural Variations
The following table contrasts Veprisinium with its naturally occurring congeners (analogs).
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Compound Type
C-4
Substituent

C-7
Substituent

C-8
Substituent

N-1 State

Veprisinium

(Chloride)
Quaternary -OMe -OMe -OMe Me+ (Salt)

Skimmianine Tertiary -OMe -OMe -OMe Lone Pair

Dictamnine Tertiary -OMe H H Lone Pair

Kokusaginine Tertiary -OMe -OMe (C-6) -OMe (C-7) Lone Pair

Maculine Tertiary -OMe
-O-CH2-O-

(C6-C7)
H Lone Pair

Lecomtequin

oline
Tertiary -OMe Prenyloxy -OMe Lone Pair

Comparative Efficacy Analysis
Antimalarial Activity (Plasmodium falciparum)
Veprisinium analogs exhibit antiplasmodial activity via mechanisms similar to 4-

aminoquinolines (e.g., Chloroquine), primarily through inhibition of hemozoin formation and

DNA intercalation.

Comparative Data (IC50 Values against P. falciparum strains):
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Compound
Strain 3D7
(Sensitive)

Strain Dd2
(Resistant)

Selectivity
Index (SI)

Mechanism
Note

Veprisinium

(Salt)
1.2 - 5.0 µM 2.5 - 8.0 µM > 15

DNA

Intercalation

(High Affinity)

Skimmianine 2.8 µM 4.1 µM > 20
Hemozoin

Inhibition

Chloroquine

(Std)
0.02 µM 0.25 µM > 100

Heme

Polymerization

Inhibition

Dictamnine > 10 µM > 15 µM < 5
Weak

Intercalator

Technical Insight: While less potent than Chloroquine in molar terms, the quaternary nitrogen of

Veprisinium enhances water solubility and electrostatic interaction with the phosphate

backbone of parasitic DNA, a feature lacking in neutral analogs like Dictamnine.

Cytotoxicity & Oncology Potential
The planar furoquinoline structure allows for DNA intercalation, leading to Topoisomerase II

inhibition. This makes Veprisinium analogs potent cytotoxic agents, comparable to clinical

intercalators.

Cytotoxicity Profile (IC50 in µM):
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Cell Line Veprisinium Skimmianine
Doxorubicin
(Std)

Interpretation

A549 (Lung) 12.5 45.2 0.5

Veprisinium is

3.6x more potent

than

Skimmianine.

MCF-7 (Breast) 8.1 32.0 0.2

Quaternization

increases

cytotoxicity.

Vero (Normal) 65.0 >100 >50

Moderate

selectivity for

cancer cells.

Structural Activity Relationship (SAR) Map
The following diagram illustrates the critical pharmacophores within the Veprisinium scaffold

that drive biological activity.
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Figure 1: SAR Map of Veprisinium Analogs highlighting functional groups responsible for

pharmacokinetics and pharmacodynamics.
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Causality of Structural Modifications
N-1 Quaternization: The transformation from a tertiary amine (Skimmianine) to a quaternary

ammonium (Veprisinium) significantly increases DNA binding constant (K) due to

electrostatic attraction to the negatively charged DNA backbone. However, this also reduces

passive membrane permeability, requiring transport mechanisms or higher doses for

intracellular targets.

C-4 Methoxy: Removal of this group (as seen in some synthetic degradation products)

results in a complete loss of cytotoxic activity, suggesting it acts as a hydrogen bond

acceptor within the Topoisomerase active site.

Furan Ring: This moiety locks the molecule into a planar configuration, which is non-

negotiable for sliding between DNA base pairs (intercalation).

Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols are

recommended for evaluating Veprisinium analogs.

Protocol: Isolation of Veprisinium Chloride
Source Material: Dried stem bark of Vepris louisii or V. glomerata.

Extraction: Macerate 1 kg of powdered bark in MeOH (5L) for 48h. Filter and concentrate

under reduced pressure.

Acid-Base Partitioning:

Dissolve crude extract in 5% HCl.

Partition with CHCl3 to remove non-alkaloidal lipophiles (discard organic layer).

Basify aqueous layer to pH 9-10 with NH4OH.

Extract with CHCl3 (Yields Tertiary Alkaloids: Skimmianine, Dictamnine).

Quaternary Isolation (Critical Step):
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The aqueous layer (remaining after step 2) contains the quaternary alkaloids.

Neutralize and precipitate as iodide salts using KI or Reinecke’s salt.

Convert to chloride form via anion exchange resin (Amberlite IRA-400, Cl- form).

Purification: Silica gel chromatography (Eluent: MeOH:CHCl3 1:9).

Validation: ESI-MS must show M+ peak (e.g., m/z 340 for Veprisinium cation).

Protocol: SYBR Green Antiplasmodial Assay
Objective: Determine IC50 against P. falciparum.[1][2]

Culture: Maintain P. falciparum (3D7) in RPMI 1640 with 5% Albumax II.

Synchronization: Synchronize parasites to ring stage using 5% Sorbitol.

Plating: Dispense 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well

plates containing serial dilutions of Veprisinium (0.1 - 50 µM).

Incubation: 48 hours at 37°C in mixed gas (90% N2, 5% O2, 5% CO2).

Lysis & Detection: Add 100 µL lysis buffer containing SYBR Green I dye.

Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

Calculation: Plot fluorescence vs. log(concentration) to derive IC50 using non-linear

regression.

Control: Chloroquine (Positive), DMSO (Vehicle).

Mechanism of Action Workflow
The following diagram details the validated molecular pathway by which Veprisinium induces

cell death in both parasites and cancer cells.
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Figure 2: Mechanistic pathway of Veprisinium-induced cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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